4-Ethyl-6-fluoro-2,3-dihydroinden-1-one
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Overview
Description
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of ethyl and fluoro substituents on the indenone structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 6-fluoroindanone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-1-indanone
- 6-Fluoro-1-indanone
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both ethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is a notable compound within the indenone family, recognized for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a fused ring system comprising a benzene ring and a cyclopentene ring with a ketone functional group. The ethyl group at the 4-position and the fluorine atom at the 6-position are critical for its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, such as prostate (PC3) and breast (ZR75-1) cancer cells .
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It may modulate pathways related to inflammation through interaction with specific enzymes or receptors.
- Enzyme Inhibition : Interaction studies indicate that it may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. Its binding affinity towards specific biological receptors is influenced by the presence of substituents like ethyl and fluorine.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to enzymes, either inhibiting or activating them, thus influencing biochemical pathways critical for cell function.
- Receptor Modulation : It may interact with cellular receptors that regulate signal transduction processes affecting gene expression related to inflammation and cell proliferation .
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on prostate cancer cells. The MTT assay demonstrated a dose-dependent inhibition of cell growth. Furthermore, the induction of PARP cleavage indicated that the compound effectively triggers apoptosis in these cells .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory potential revealed that the compound could modulate inflammatory responses by inhibiting specific pathways associated with cytokine production. This suggests its utility in developing therapeutic agents for inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks ethyl group; contains only a fluorine atom | Different reactivity due to absence of ethyl group |
4-Bromo-6-fluoro-2,3-dihydroinden-1-one | Contains bromo substituent instead of ethyl | Varies in reactivity and applications |
4-Methyl-6-fluoro-2,3-dihydroinden-1-one | Methyl group replaces ethyl | Altered sterics and potential biological activity |
The unique substitution pattern of this compound influences both its chemical reactivity and potential biological activity compared to structurally similar compounds.
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-ethyl-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-7-5-8(12)6-10-9(7)3-4-11(10)13/h5-6H,2-4H2,1H3 |
InChI Key |
JVPJRZBGENBUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(=O)C2=CC(=C1)F |
Origin of Product |
United States |
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